9-(3,5-difluorophenyl)-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(3,5-difluorophenyl)-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a triazoloquinazolinone core, a difluorophenyl group, and a nitrobenzylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-difluorophenyl)-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazolinone core, followed by the introduction of the difluorophenyl and nitrobenzylsulfanyl groups. Key steps may include:
Formation of the Triazoloquinazolinone Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Introduction of the Difluorophenyl Group: This step may involve electrophilic aromatic substitution or other methods to attach the difluorophenyl group to the core structure.
Attachment of the Nitrobenzylsulfanyl Moiety: This step typically involves nucleophilic substitution reactions to introduce the nitrobenzylsulfanyl group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
9-(3,5-difluorophenyl)-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The difluorophenyl and nitrobenzylsulfanyl groups can participate in substitution reactions to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate or chromium trioxide for oxidation. Solvents such as dichloromethane, ethanol, and dimethyl sulfoxide are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional functional groups such as hydroxyl or carbonyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structural features make it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural similarity to known pharmacophores suggests that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 9-(3,5-difluorophenyl)-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one may be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for the treatment of various diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as thermal stability, chemical resistance, and electronic properties.
Mechanism of Action
The mechanism of action of 9-(3,5-difluorophenyl)-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The difluorophenyl and nitrobenzylsulfanyl groups may play a role in binding to these targets, while the triazoloquinazolinone core may modulate the compound’s overall activity. The exact pathways and targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-(3,5-difluorophenyl)-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazolinone derivatives with different substituents. Examples include:
- 9-(3,5-dichlorophenyl)-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 9-(3,5-dimethylphenyl)-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the difluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H17F2N5O3S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
9-(3,5-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C22H17F2N5O3S/c23-14-8-13(9-15(24)10-14)20-19-17(5-2-6-18(19)30)25-21-26-22(27-28(20)21)33-11-12-3-1-4-16(7-12)29(31)32/h1,3-4,7-10,20H,2,5-6,11H2,(H,25,26,27) |
InChI Key |
XGMOCZAUOYLZNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N3C(=NC(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-])N2)C5=CC(=CC(=C5)F)F)C(=O)C1 |
Origin of Product |
United States |
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